REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]([O:19]CC2C=CC=CC=2)[CH:16]=[C:15]2[C:10]=1[CH:11]=[CH:12][N:13]=[C:14]2[CH2:27][C:28]1[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[C:30]([O:38][CH3:39])[CH:29]=1)C1C=CC=CC=1.[ClH:40].C(O)C.Cl.C(O)C>[H][H].[Pt](=O)=O>[ClH:40].[OH:8][C:9]1[CH:18]=[C:17]([OH:19])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][CH:14]2[CH2:27][C:28]1[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[C:30]([O:38][CH3:39])[CH:29]=1 |f:1.2,7.8|
|
Name
|
5,7-dibenzyloxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CN=C(C2=CC(=C1)OCC1=CC=CC=C1)CC1=CC(=C(C(=C1)OC)OC)OC
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Name
|
hydrochloric acid ethanol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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Cl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
|
0.7 g
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Type
|
catalyst
|
Smiles
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[Pt](=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After 150 ml of hydrogen are absorbed
|
Type
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CUSTOM
|
Details
|
the catalyst is removed by filtration
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Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent, whereby
|
Type
|
ADDITION
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Details
|
a mixture of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride
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Name
|
|
Type
|
product
|
Smiles
|
Cl.OC1=C2CCNC(C2=CC(=C1)O)CC1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |